2-ethynylpyridin-3-amine

Click chemistry Cycloaddition Sonogashira coupling

2-Ethynylpyridin-3-amine (CAS: 1849257-78-8), molecular formula C₇H₆N₂ and molecular weight 118.14 g/mol, is a heterocyclic aromatic amine featuring a pyridine core with an amino group at the 3-position and an ethynyl group at the 2-position. This vicinal substitution pattern places a terminal alkyne and a primary amine in close spatial proximity, endowing the compound with dual reactivity for metal-catalyzed cross-coupling reactions and nucleophilic derivatization.

Molecular Formula C7H6N2
Molecular Weight 118.1
CAS No. 1849257-78-8
Cat. No. B6203466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethynylpyridin-3-amine
CAS1849257-78-8
Molecular FormulaC7H6N2
Molecular Weight118.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethynylpyridin-3-amine (CAS:1849257-78-8): A Dual-Functional Pyridine Building Block for Alkyne Chemistry


2-Ethynylpyridin-3-amine (CAS: 1849257-78-8), molecular formula C₇H₆N₂ and molecular weight 118.14 g/mol, is a heterocyclic aromatic amine featuring a pyridine core with an amino group at the 3-position and an ethynyl group at the 2-position . This vicinal substitution pattern places a terminal alkyne and a primary amine in close spatial proximity, endowing the compound with dual reactivity for metal-catalyzed cross-coupling reactions and nucleophilic derivatization .

Why 2-Ethynylpyridin-3-amine Cannot Be Replaced by Generic Aminopyridines or Alternative Ethynyl Isomers


Substitution of 2-ethynylpyridin-3-amine with structurally similar aminopyridine derivatives introduces measurable differences in reactivity, physicochemical properties, and synthetic utility. The vicinal 2-ethynyl/3-amino arrangement enables intramolecular coordination effects that are absent in isomers with alternative substitution patterns (e.g., 2-amino-6-ethynylpyridine or 4-amino-2-ethynylpyridine), altering metal-binding behavior in cross-coupling reactions . Additionally, the terminal alkyne confers fundamentally different electronic properties compared to vinyl analogs (e.g., 2-ethenylpyridin-3-amine), affecting reaction kinetics, product profiles, and click chemistry compatibility . These distinctions manifest in quantifiable parameters including LogP, topological polar surface area (TPSA), and procurement economics.

Quantitative Differentiation Evidence: 2-Ethynylpyridin-3-amine vs. Structural Analogs


Alkyne vs. Alkene Reactivity: Measured Molecular and Electronic Differences Between 2-Ethynylpyridin-3-amine and 2-Ethenylpyridin-3-amine

2-Ethynylpyridin-3-amine possesses a terminal alkyne (C≡C), whereas 2-ethenylpyridin-3-amine (CAS: 267875-96-7) bears a vinyl group (C=C) . The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a reaction pathway unavailable to the vinyl analog. In Sonogashira coupling reactions, the terminal alkyne serves as an active coupling partner, while the vinyl group acts only as an electrophile acceptor. Molecular formula comparison shows C₇H₆N₂ (MW 118.14) for the target compound versus C₇H₈N₂ (MW 120.15) for the vinyl analog .

Click chemistry Cycloaddition Sonogashira coupling

Lipophilicity and Polarity Comparison: 2-Ethynylpyridin-3-amine vs. 4-Amino-2-ethynylpyridine

The substitution pattern of 2-ethynylpyridin-3-amine (amino at C3, ethynyl at C2) yields different calculated lipophilicity and polarity parameters compared to 4-amino-2-ethynylpyridine (CAS: 667932-24-3; amino at C4, ethynyl at C2) . The target compound exhibits XLogP3 = 0.8 and topological polar surface area (TPSA) = 38.9 Ų , whereas the 4-amino isomer shows XLogP3 = 0.5 with identical TPSA .

Lipophilicity Drug-likeness ADME prediction

Regioisomeric Procurement Economics: 2-Ethynylpyridin-3-amine vs. 3-Ethynylpyridin-2-amine

2-Ethynylpyridin-3-amine (ethynyl at C2, amino at C3) is available at substantially lower cost compared to the regioisomer 3-ethynylpyridin-2-amine (CAS: 67346-74-1; ethynyl at C3, amino at C2) . Price comparison at equivalent scale (250 mg): target compound ~$89 USD from Chemscene; comparator €469 EUR (~$506 USD) from CymitQuimica .

Cost-efficiency Building block procurement Scale-up economics

Storage and Handling Requirements for Long-Term Stability

2-Ethynylpyridin-3-amine requires storage at 4°C under inert atmosphere (nitrogen) and protection from light to maintain ≥97% purity during long-term storage . These requirements, while standard for terminal alkynes, represent a handling consideration that distinguishes it from air-stable aminopyridine analogs lacking the ethynyl group (e.g., 3-aminopyridine, which requires only room temperature storage with desiccant).

Stability Inventory management Compound storage

Recommended Application Scenarios for 2-Ethynylpyridin-3-amine Based on Quantitative Differentiation Evidence


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Chemical Biology

The terminal alkyne moiety in 2-ethynylpyridin-3-amine enables CuAAC click chemistry for site-specific bioconjugation, a pathway unavailable to the vinyl analog 2-ethenylpyridin-3-amine. This reactivity supports the synthesis of triazole-linked probes, fluorescent tags, and affinity reagents for target identification studies . The vicinal amine provides an orthogonal handle for further derivatization post-click.

Sonogashira Cross-Coupling for Extended π-Conjugated Systems in Materials Chemistry

The ethynyl group at the 2-position serves as an active coupling partner in palladium-catalyzed Sonogashira reactions with aryl/heteroaryl halides, enabling the construction of extended π-conjugated systems for organic electronics, fluorescent sensors, and nonlinear optical materials . The 3-amino group remains available for subsequent functionalization without interfering with the coupling step.

Cost-Sensitive Medicinal Chemistry Library Synthesis

With a procurement cost ~82% lower than the regioisomer 3-ethynylpyridin-2-amine at 250 mg scale (≈$89 vs. ≈$506) , 2-ethynylpyridin-3-amine is the economically rational choice for parallel library synthesis. Its higher XLogP3 (0.8 vs. 0.5 for 4-amino isomer) further supports its selection as a more drug-like scaffold for cellular permeability optimization .

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